Crystallographically Unique Intramolecular Hydrogen-Bonded Conformation Not Observed in Regioisomeric Thiophene Carboxylates
Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate adopts a solid-state conformation stabilized by an intramolecular N1—H1A⋯O1 hydrogen bond [D⋯A = 2.607(3) Å, angle = 140(2)°] that forms an S(6) ring motif [1]. This interaction is absent in the 5-acetyl-2-amino regioisomer ethyl 5-acetyl-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate, where the acetyl and amino substituents are positioned on opposite sides of the thiophene ring, precluding an analogous intramolecular hydrogen bond and instead favoring intermolecular C—H⋯O dimers in the crystal lattice [2]. The phenyl–thiophene dihedral angle of 36.92(9)° is markedly different from the ~24.95° angle observed in a closely related 4-acetyl-5-anilino analog with a modified substituent, confirming that even subtle structural variations produce measurably distinct solid-state packing [3].
| Evidence Dimension | Intramolecular N—H⋯O hydrogen bond and phenyl–thiophene dihedral angle |
|---|---|
| Target Compound Data | N1—H1A⋯O1: D⋯A = 2.607(3) Å, angle = 140(2)°; S(6) ring motif; phenyl–thiophene dihedral = 36.92(9)° |
| Comparator Or Baseline | Ethyl 5-acetyl-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate: no intramolecular N—H⋯O bond; forms intermolecular C—H⋯O dimers. Related 4-acetyl-5-anilino analog: dihedral angle = 24.95(8)°. |
| Quantified Difference | Presence vs. absence of intramolecular S(6) hydrogen bond; 12° difference in dihedral angle (36.92° vs. 24.95°) |
| Conditions | Single-crystal X-ray diffraction; Mo Kα radiation; structures solved by direct methods and refined by full-matrix least-squares on F² |
Why This Matters
The unique intramolecular hydrogen-bonded conformation directly impacts solubility, crystallization behavior, and molecular recognition properties, making this specific regioisomer the only valid choice for structure-based drug design or co-crystallization studies that depend on this defined geometry.
- [1] Mabkhot, Y. N., Alatibi, F., Barakat, A., Choudhary, M. I. & Yousuf, S. (2013). Acta Crystallographica Section E, 69(Pt 7), o1049. View Source
- [2] Crystal structure of ethyl 5-acetyl-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E, 2015, 71, o773–o774. View Source
- [3] Mabkhot, Y. N. et al. (2013). Related 4-acetyl-5-anilino thiophene analog with dihedral angle 24.95(8)°, cited in scite.ai and Semantic Scholar database comparisons. View Source
